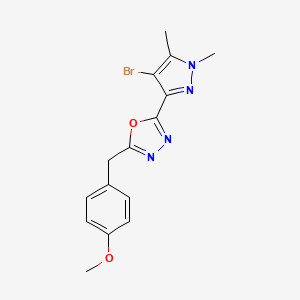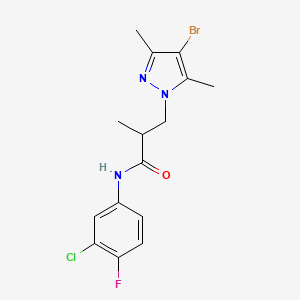![molecular formula C16H11N5O2S B10946960 2-(4-nitrophenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10946960.png)
2-(4-nitrophenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound This compound is part of a broader class of fused heterocyclic systems that exhibit significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives at the nitrophenyl group.
Scientific Research Applications
2-(4-nitrophenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and kinases. The molecular targets include cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation . The presence of the nitrophenyl group enhances its binding affinity to these targets, leading to effective inhibition and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
2-(4-nitrophenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its fused heterocyclic structure and the presence of a nitrophenyl group.
Properties
Molecular Formula |
C16H11N5O2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C16H11N5O2S/c22-21(23)10-6-4-9(5-7-10)14-18-15-13-11-2-1-3-12(11)24-16(13)17-8-20(15)19-14/h4-8H,1-3H2 |
InChI Key |
PFKYWTAVPXNOSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-propan-2-ylthiourea](/img/structure/B10946893.png)
![2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10946898.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B10946899.png)
![N'-[(2Z)-5-hydroxypentan-2-ylidene]-5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide](/img/structure/B10946908.png)
![2-amino-6-ethyl-8-(4-fluorobenzyl)-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B10946915.png)
![6-(2,4-difluorophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10946921.png)
![N-(1-adamantylmethyl)-4-[(2,6-dichlorophenoxy)methyl]benzamide](/img/structure/B10946925.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10946939.png)
![4-{[(4-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10946945.png)
![ethyl ({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetate](/img/structure/B10946952.png)

![3-[(4-methylphenyl)sulfonyl]-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}propan-1-one](/img/structure/B10946968.png)
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10946972.png)
